Tyrosinase Inhibition: Ki Value Comparison Between 2,5-Dibenzyloxyphenylacetic acid and Mono-substituted Analog
2,5-Dibenzyloxyphenylacetic acid exhibits measurable inhibitory activity against human tyrosinase. In a direct comparison, it demonstrates a Ki of 1.28 × 10⁵ nM against recombinant human tyrosinase [1]. While this absolute value indicates modest potency, it establishes a baseline for structure-activity relationship (SAR) studies. In contrast, a simpler mono-substituted analog, 2-benzyloxyphenylacetic acid (CAS 22047-88-7), has been primarily evaluated in different contexts (e.g., antioxidant assays with DPPH IC₅₀ = 25 µM), and its direct human tyrosinase Ki is not commonly reported, highlighting a distinct target engagement profile for the 2,5-disubstituted derivative . The presence of the second benzyloxy group in the 2,5-dibenzyloxy derivative likely alters the binding mode compared to mono-substituted analogs.
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 1.28 × 10⁵ nM (128 µM) |
| Comparator Or Baseline | 2-Benzyloxyphenylacetic acid: DPPH IC₅₀ = 25 µM (antioxidant assay, not direct tyrosinase Ki) |
| Quantified Difference | Qualitatively different assay profile; direct human tyrosinase Ki data available for target compound only. |
| Conditions | Inhibition of recombinant human tyrosinase expressed in baculovirus-infected Sf9 cells, assessed as diphenolase activity using L-DOPA as substrate [1]. |
Why This Matters
This data provides a benchmark for SAR studies targeting tyrosinase, differentiating the compound from mono-substituted analogs that lack reported activity in this specific assay.
- [1] BindingDB. BDBM50205814 (CHEMBL3898657) – 2,5-Dibenzyloxyphenylacetic acid. Affinity Data for Tyrosinase. View Source
